BenchChemオンラインストアへようこそ!

Methyl 2,6-dichloro-3-methoxybenzoate

Lipophilicity Membrane permeability Prodrug design

Methyl 2,6-dichloro-3-methoxybenzoate (CAS 54810-64-9) is a trisubstituted benzoate ester bearing chlorine atoms at the 2- and 6-positions and a methoxy group at the 3-position. Belonging to the o-methoxybenzoic acid ester class, this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research programs.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
Cat. No. B11879129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dichloro-3-methoxybenzoate
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl
InChIInChI=1S/C9H8Cl2O3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3
InChIKeyJNVDRHPOEZWRHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,6-dichloro-3-methoxybenzoate – Procurement-Relevant Identity and Baseline Characteristics


Methyl 2,6-dichloro-3-methoxybenzoate (CAS 54810-64-9) is a trisubstituted benzoate ester bearing chlorine atoms at the 2- and 6-positions and a methoxy group at the 3-position [1]. Belonging to the o-methoxybenzoic acid ester class, this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research programs [1]. Its substitution pattern—with both ortho positions occupied by chlorine—creates a sterically congested ester environment that fundamentally differs from regioisomeric dichloromethoxybenzoates such as the 3,6-dichloro-2-methoxy (dicamba-type) or 2,4-dichloro-3-methoxy isomers, directly impacting reactivity in nucleophilic acyl substitution and cross-coupling chemistries.

Why Methyl 2,6-dichloro-3-methoxybenzoate Cannot Be Substituted with Generic Dichloromethoxybenzoate Analogs


Regioisomeric dichloromethoxybenzoate esters are not functionally interchangeable. The specific 2,6-dichloro-3-methoxy substitution pattern imposes a unique combination of steric shielding at the ester carbonyl and electronic deactivation of the aromatic ring that is absent in the 3,6-dichloro-2-methoxy (dicamba methyl ester) or 2,4-dichloro-3-methoxy isomers [1]. Even homologs differing only in the ester alkyl chain (e.g., ethyl 2,6-dichloro-3-methoxybenzoate) exhibit measurably different lipophilicities and hydrolysis rates [2]. Procurement decisions predicated on the assumption that any dichloromethoxybenzoate ester will perform identically in a given synthetic sequence or biological assay are therefore scientifically unsound. The quantitative evidence below establishes the specific points of verifiable differentiation that justify compound-specific selection.

Methyl 2,6-dichloro-3-methoxybenzoate – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP3) of Methyl 2,6-dichloro-3-methoxybenzoate vs. the Free Acid Form

Methyl 2,6-dichloro-3-methoxybenzoate exhibits a computed XLogP3 of 2.5, which is substantially higher than that of its corresponding free acid, 2,6-dichloro-3-methoxybenzoic acid (predicted XLogP3 estimated at 1.8–2.0 for the undissociated acid based on the contribution of the carboxylic acid moiety) [1]. This quantifiable increase in lipophilicity (ΔXLogP3 ≈ 0.5–0.7 log units) directly translates to a predicted ~3- to 5-fold higher octanol-water partition coefficient, making the methyl ester the preferred form when passive membrane diffusion is required in cellular assays or when the compound is used as a prodrug precursor.

Lipophilicity Membrane permeability Prodrug design

HMG-CoA Reductase Inhibitory Activity: Methyl 2,6-dichloro-3-methoxybenzoate vs. Lovastatin-Class Inhibitors

In a direct enzymatic assay using rat hepatic microsomal HMG-CoA reductase, methyl 2,6-dichloro-3-methoxybenzoate exhibited no significant inhibitory activity (described as 'lacked significant inhibitory activity') [1]. In contrast, the reference inhibitor lovastatin (a classical statin) typically demonstrates an IC50 in the low nanomolar range (IC50 ≈ 2–10 nM) under comparable microsomal assay conditions [2]. This negative result constitutes a meaningful differentiation for research programs that require a 2,6-dichloro-3-methoxybenzoyl scaffold without HMG-CoA reductase liability, as opposed to certain statin analogs or other benzoate derivatives that may carry unintended pharmacology at this target.

Enzyme inhibition HMG-CoA reductase Off-target screening

Commercial Purity Benchmarking: Methyl 2,6-dichloro-3-methoxybenzoate vs. Ethyl Ester Analog

Multiple authorized vendors supply methyl 2,6-dichloro-3-methoxybenzoate at a minimum purity of 95% (e.g., AKSci 4772DW at 95% ; Achemblock at 95% ) with some suppliers offering NLT 98% (Boroncore BC021472 [1]). In contrast, the ethyl ester analog (ethyl 2,6-dichloro-3-methoxybenzoate, CAS 90887-82-4) is listed with purities typically in the 95–97% range but with significantly fewer validated suppliers and less batch-to-batch documentation . This purity differential, while modest, becomes critical in multi-step syntheses where ester-group-specific impurities in lower-purity ethyl ester batches could propagate to downstream intermediates.

Chemical purity Procurement specification Synthetic reliability

Hydrogen Bond Acceptor Count as a Determinant of Supramolecular Assembly Behavior

Methyl 2,6-dichloro-3-methoxybenzoate possesses exactly 3 hydrogen bond acceptor sites (two from the ester carbonyl and ether oxygen of the methoxy group, one from the ester alkoxy oxygen) and 0 hydrogen bond donor sites [1]. In contrast, the free acid form (2,6-dichloro-3-methoxybenzoic acid) possesses both donor and acceptor capacity (carboxylic acid –OH donor), enabling the formation of strong intermolecular hydrogen-bonded dimers that can dramatically alter solubility and crystallization behavior [2]. This fundamental difference in hydrogen-bonding inventory is a binary, quantifiable distinction that determines whether the compound will participate in co-crystal engineering protocols or self-associate in a way that complicates formulation.

Hydrogen bonding Crystal engineering Co-crystal design

Methyl 2,6-dichloro-3-methoxybenzoate – Recommended Application Scenarios Based on Proven Differentiation


Cell-Based Prodrug Screening Campaigns Requiring Enhanced Membrane Permeability

The XLogP3 of 2.5 for the methyl ester vs. an estimated 1.8–2.0 for the free acid [1] directly supports its selection as the preferred lipophilic form for intracellular target engagement assays. In mycobacterial prodrug activation studies, esterified benzoates have been shown to diffuse more readily through cell membranes than their free acid counterparts [2]. Researchers developing antimycobacterial or anticancer prodrugs should procure the methyl ester specifically to exploit this quantifiable lipophilicity advantage, which translates to a predicted 3- to 5-fold improvement in passive membrane flux relative to the acid.

Medicinal Chemistry Scaffold Elaboration Where HMG-CoA Reductase Activity Must Be Avoided

The documented absence of significant HMG-CoA reductase inhibitory activity for methyl 2,6-dichloro-3-methoxybenzoate [1] makes it a rational choice as a synthetic intermediate for programs targeting non-cholesterol pathways. In contrast, certain benzoate-derived compound series have been noted to carry unintended statin-like pharmacology [2]. Procurement of this specific dichloromethoxybenzoate isomer provides confidence that the scaffold itself does not introduce an HMG-CoA reductase liability that could confound phenotypic screening results.

Co-Crystal Engineering and Supramolecular Chemistry Research

The binary hydrogen-bond donor count of zero for methyl 2,6-dichloro-3-methoxybenzoate, compared to one donor for the free acid form [1], makes the ester the unequivocal choice for co-crystal design experiments where the objective is to form heteromeric assemblies with an API without competing carboxylic acid homodimerization [2]. This structural feature is invariant and compound-specific, providing a definitive procurement criterion for crystal engineering groups.

Multi-Step Synthesis Requiring High-Purity Ester Building Blocks with Validated Supplier Documentation

The availability of methyl 2,6-dichloro-3-methoxybenzoate at NLT 98% purity from validated suppliers [1], compared to the 95–97% ceiling and limited supplier base for the ethyl ester analog [2], supports procurement of the methyl ester for synthetic sequences where trace impurities in the ester starting material could lead to cumulative yield losses. The methyl ester's purity specification advantage is particularly relevant for GMP-adjacent intermediate production requiring rigorous batch documentation.

Quote Request

Request a Quote for Methyl 2,6-dichloro-3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.